1-(Difluorometil)-3-(trifluorometil)benceno

Descripción general

Descripción

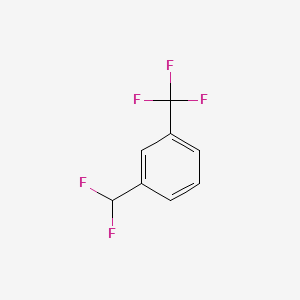

1-(Difluoromethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring

Aplicaciones Científicas De Investigación

1-(Difluoromethyl)-3-(trifluoromethyl)benzene has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic molecules.

Biology: In biological research, the compound is used to study the effects of fluorinated groups on biological systems.

Industry: In the industrial sector, 1-(Difluoromethyl)-3-(trifluoromethyl)benzene is used in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

Target of Action

Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Biochemical Pathways

The biochemical pathways affected by 1-(Difluoromethyl)-3-(trifluoromethyl)benzene are related to the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry .

Result of Action

The result of the action of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene involves the synthesis of various gem-difluoro substituted homoallylic alcohols . This process is facilitated by a visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene. Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy. For instance, the defluorinated alkylation of α-trifluoromethyl alkenes is promoted by visible light , indicating that light exposure could enhance the compound’s action.

Métodos De Preparación

The synthesis of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene typically involves radical trifluoromethylation reactions. These reactions are known for their high efficiency, good selectivities, and broad substrate scopes . The preparation methods can be categorized into two main approaches:

-

Synthetic Routes and Reaction Conditions

-

Industrial Production Methods

- Industrial production methods for 1-(Difluoromethyl)-3-(trifluoromethyl)benzene often involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Análisis De Reacciones Químicas

1-(Difluoromethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acids, while reduction reactions produce alcohols.

Comparación Con Compuestos Similares

1-(Difluoromethyl)-3-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:

-

Similar Compounds

-

Uniqueness

- The presence of both difluoromethyl and trifluoromethyl groups in 1-(Difluoromethyl)-3-(trifluoromethyl)benzene imparts unique chemical properties, such as enhanced stability, reactivity, and selectivity. These properties make it a valuable compound for various scientific and industrial applications .

Actividad Biológica

1-(Difluoromethyl)-3-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene can be represented as follows:

- IUPAC Name : 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

- Molecular Formula : C9H5F5

- Molecular Weight : 210.13 g/mol

The compound features a benzene ring substituted with both difluoromethyl and trifluoromethyl groups, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that the fluorinated benzene derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Properties : Certain fluorinated aromatic compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : The presence of fluorine atoms can enhance the binding affinity of compounds to specific enzymes, potentially leading to increased potency in enzyme inhibition.

Antimicrobial Activity

A study examining the antimicrobial properties of various fluorinated compounds found that 1-(Difluoromethyl)-3-(trifluoromethyl)benzene exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | 32 |

| Control (non-fluorinated analog) | 128 |

This suggests that the introduction of fluorine enhances antimicrobial efficacy.

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation. The IC50 values for various cancer types were as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 10 |

These results indicate promising anticancer properties, warranting further investigation into the mechanism of action.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit the activity of certain kinases involved in cancer progression. The binding affinity was measured using molecular docking studies, revealing a strong interaction between the compound and the ATP-binding site of the target enzyme.

The biological activity of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene is hypothesized to stem from its ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The trifluoromethyl group enhances electron-withdrawing properties, increasing the electrophilicity of adjacent functional groups, which may facilitate interactions with nucleophilic sites on enzymes or receptors.

Case Studies

Several case studies have highlighted the therapeutic potential of fluorinated compounds similar to 1-(Difluoromethyl)-3-(trifluoromethyl)benzene:

- Fluoroquinolone Antibiotics : These antibiotics utilize similar fluorination strategies to enhance antibacterial activity.

- Anticancer Agents : Compounds with trifluoromethyl substitutions have been developed for targeting specific cancer pathways, showcasing improved efficacy over non-fluorinated counterparts.

Propiedades

IUPAC Name |

1-(difluoromethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERRYTMKZDHTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673319 | |

| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214358-15-2 | |

| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.